Ac-VDVAD-CHO, known fully as N-acetyl-L-valyl-L-α-aspartyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, trifluoroacetate salt, is a synthetic compound classified as a peptide inhibitor. Its molecular formula is C23H37N5O10 • XCF3COOH, with a molecular weight of 543.6 g/mol. This compound serves primarily as an inhibitor of caspase-2, caspase-3, and caspase-7, which are critical enzymes involved in the apoptotic pathway of programmed cell death .
The synthesis of Ac-VDVAD-CHO involves several key steps:
The reaction conditions vary across different steps, with careful control over temperature and pH being crucial for successful synthesis. While large-scale industrial production is not common, research laboratories can effectively synthesize this compound using established protocols.
Ac-VDVAD-CHO features a complex molecular structure characterized by multiple functional groups:
Ac-VDVAD-CHO is generally stable and does not undergo significant chemical reactions under standard laboratory conditions. Its primary role as an inhibitor means it remains unchanged during most biochemical assays.
This compound does not have widely recognized reagents or conditions associated with its transformation due to its stability and specific function as a caspase inhibitor. Its major application remains in the inhibition of caspase activity rather than participating in further chemical reactions .
Ac-VDVAD-CHO operates by mimicking natural peptide substrates of caspases. It binds to the active site of caspase-2, forming a covalent bond with the catalytic cysteine residue. This irreversible binding effectively blocks the enzyme's activity.
The inhibition constants for Ac-VDVAD-CHO against caspase-2, caspase-3, and caspase-7 are reported to be 3.5 nM, 1 nM, and 7.5 nM respectively, indicating its potency as an inhibitor . This disruption of the caspase cascade significantly impacts cellular processes related to apoptosis.
Ac-VDVAD-CHO is typically supplied as a solid and is soluble in water, which allows for easy preparation of stock solutions for laboratory use .
The trifluoroacetate salt form enhances solubility and stability in biological assays. Its stability under physiological conditions makes it suitable for various biochemical applications.
Ac-VDVAD-CHO is primarily utilized in scientific research focused on apoptosis and cell signaling pathways. Its role as a potent inhibitor of caspases allows researchers to study the mechanisms of programmed cell death and investigate therapeutic strategies for diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies enables precise assembly of caspase-targeting sequences like Val-Asp-Val-Ala-Asp (VDVAD). The C-terminal aldehyde (CHO) group—critical for caspase-2 inhibition—is incorporated via in situ oxidation of a 1,2-diol precursor resin or direct aldehyde handle attachment. Trifluoroacetic acid (TFA) serves dual roles: (1) as the primary deprotection reagent for Boc groups during iterative chain elongation, and (2) as the source of the trifluoroacetate counterion in the final purification stage. The electron-withdrawing trifluoromethyl group in TFA (pKa 0.23) ensures efficient acidolysis of side-chain protecting groups without peptide backbone degradation [2].
Coupling efficiency for aspartate-rich sequences (e.g., VDVAD) requires optimization to minimize aspartimide formation. N,N-Diisopropylethylamine (DIEA)-mediated in situ activation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves >99.5% coupling yields per cycle, as verified by quantitative Kaiser testing. Post-synthesis, TFA-mediated resin cleavage simultaneously liberates the peptide and generates the trifluoroacetate salt. Reverse-phase HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) ensures >95% purity, with TFA counterions replacing volatile acids like formic acid to enhance storage stability [1] [5].
Table 1: SPPS Optimization Parameters for VDVAD-CHO Synthesis
| Parameter | Optimal Condition | Functional Impact |
|---|---|---|
| Coupling Reagent | PyBOP/DIEA | Minimizes aspartimide formation in Asp-Val sequences |
| Deprotection Acid | Trifluoroacetic acid (TFA) | Efficient Boc removal; generates trifluoroacetate counterion post-cleavage |
| Cleavage Cocktail | TFA:Triisopropylsilane:H₂O (95:2.5:2.5) | Preserves aldehyde functionality while removing protecting groups |
| Purification | RP-HPLC (0.1% TFA/ACN gradient) | Separates truncated sequences; establishes TFA counterion stoichiometry |
The Ac-AAVALLPAVLLALLAP hydrophobic sequence—derived from Kaposi fibroblast growth factor (K-FGF) signal peptide—is conjugated N-terminally to VDVAD-CHO via SPPS to overcome intrinsic cell permeability barriers. This 16-amino-acid domain adopts an α-helical conformation at physiological pH, facilitating membrane interaction and energy-independent cellular uptake. Biophysical studies confirm that the palmitic acid-like hydrophobic face partitions into lipid bilayers with a Gibbs free energy (ΔG) of -8.2 kcal/mol, enabling cytosolic delivery of the caspase-inhibiting VDVAD moiety [3] [4].
Conjugation is achieved through sequential SPPS assembly: (1) synthesis of the AAVALLPAVLLALLAP sequence on Wang resin using Fmoc chemistry, (2) coupling of the VDVAD motif via C-terminal aspartate activated as pentafluorophenyl ester, and (3) N-terminal acetylation. The chimeric peptide’s amphipathicity is quantified by high-performance liquid chromatography (HPLC) retention time analysis (logP = 1.8 ± 0.3), confirming enhanced lipophilicity compared to unconjugated VDVAD-CHO (logP = -2.1). Cell-based assays demonstrate a 12-fold increase in cytosolic uptake in HeLa cells relative to the non-conjugated inhibitor, validated by flow cytometry using fluorescein-tagged analogs [4] [5].
Trifluoroacetate (TFA⁻) is the preferred counterion for Ac-VDVAD-CHO salts due to its compatibility with reverse-phase purification and volatility during freeze-drying. However, residual TFA⁻ introduces stability challenges: (1) its hygroscopicity promotes hydrate formation during lyophilization, decreasing glass transition temperature (Tg) by 15°C, and (2) acidic counterions (pH 2.5 in 10 mM solution) accelerate aspartyl dehydration. Comparative studies with acetate counterions reveal trifluoroacetate salts exhibit superior crystallinity but higher volatility—sublimating at -35°C under 0.05 mBar vacuum—which risks stoichiometric imbalance if lyophilization protocols are unoptimized [2] [5].
Lyophilization stability is enhanced by:
Table 2: Trifluoroacetate Counterion Properties in Peptide Lyophilization
| Property | Trifluoroacetate (CF₃COO⁻) | Acetate (CH₃COO⁻) | Functional Consequence | |
|---|---|---|---|---|
| pKa (Conjugate Acid) | 0.23 | 4.76 | Enables milder deprotection; reduces acid hydrolysis | |
| Volatility | High (sublimates at -35°C/0.05 mBar) | Low | Risk of stoichiometric loss during freeze-drying | |
| Hygroscopicity | High | Moderate | Depresses Tg; requires excipient stabilization | |
| Post-Lyophilization pH | 2.5–3.5 (10 mM) | 4.5–5.5 (10 mM) | Acidic pH may catalyze aspartimide formation | |
| Stability Control | Mannitol matrix (5:1 ratio) | Not required | Prevents counterion loss during primary drying | [2] [5] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6